molecular formula C16H23N3 B13015869 N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B13015869
M. Wt: 257.37 g/mol
InChI Key: WCGZCQPFFIOTLE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a bipyridinyl scaffold—a structure prevalent in compounds that modulate various enzyme families—substituted with a cyclohexylamine group, a moiety often used to fine-tune properties like lipophilicity and metabolic stability . While the specific biological profile of this compound is under investigation, its structure suggests potential as a key intermediate or active agent in the development of kinase inhibitors . Researchers are exploring its application as a chemical probe to study intracellular signaling pathways, given that structurally similar N-cyclohexyl amines have demonstrated activity against kinases such as serine/threonine-protein kinase Pim-1, which is implicated in cell proliferation and survival . The compound's value extends to basic scientific research, where it is utilized in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for more complex molecular architectures . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the high purity and quality of this compound to ensure consistent and reproducible results in their experiments.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-cyclohexyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C16H23N3/c1-2-7-13(8-3-1)19-16-14(9-6-12-18-16)15-10-4-5-11-17-15/h6,9,12-13H,1-5,7-8,10-11H2,(H,18,19)

InChI Key

WCGZCQPFFIOTLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C3=NCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a bipyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Routes to Bipyridinylamine Derivatives

Bipyridinylamine scaffolds are commonly synthesized via Pd-catalyzed C–N cross-coupling reactions. For example:

  • N-Arylation of Cyclohexylamines : Pd catalysts (e.g., Pd/dialkylbiarylphosphine systems) enable coupling between aryl halides and cyclohexylamines. Ligands such as L18 or L22 enhance selectivity for monoarylation, critical for avoiding over-functionalization .

  • Sequential Coupling : Multi-step N-arylation strategies are employed for bicyclic systems. A primary amine (e.g., cyclohexylamine) reacts first with an aryl halide, followed by intramolecular cyclization .

Reductive Amination

Tetrahydrobipyridinyl derivatives can undergo reductive amination with aldehydes/ketones. For instance:

  • NaCNBH₃ or Na(AcO)₃BH as reducing agents facilitates secondary amine formation from imine intermediates .

Metal-Catalyzed Coupling

  • Cu(I)-Mediated [2+2] Photocycloaddition : Used to synthesize cyclobutane-fused analogs, as seen in related pyridinyl systems .

  • Brønsted Acid-Catalyzed Transannular Reactions : Diphenylphosphoric acid promotes aminohalogenation/elimination in bicyclic amines, yielding fused heterocycles (e.g., dihydropyrroloisoquinolines) .

Key Reaction Data

Reaction TypeConditionsYieldCatalyst/LigandReference
N-ArylationPd(OAc)₂, L18 , K₂CO₃, 100°C75–94%Pd/L18
Reductive AminationAldehyde, NaCNBH₃, MeOH, rt60–85%
Transannular AminohalogenationNBS, DCM, diphenylphosphoric acid (2.5 mol%), 25°C95%Diphenylphosphoric acid

Stability and Side Reactions

  • β-Hydride Elimination : Secondary amines may undergo elimination under high-temperature Pd catalysis, necessitating ligands like L15 to favor reductive elimination .

  • Oxidative Degradation : Exposure to FeCl₃ induces cyclobutane ring cleavage in related systems (e.g., lignan synthesis) .

Scientific Research Applications

N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Pyridine-Based Amines with Cyclohexyl Substituents

  • N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1346808-50-1)

    • Structure : Features a pyridine ring substituted with a boronate ester and a cyclohexylamine group.
    • Key Difference : The boronate ester introduces reactivity for Suzuki-Miyaura coupling, absent in the target compound.
    • Applications : Used as an intermediate in pharmaceutical synthesis, highlighting the role of cyclohexyl groups in modulating steric effects .
  • 2-Acetyl-3,4,5,6-tetrahydro Pyridine Hydrochloride

    • Structure : Contains a tetrahydro-pyridine core but lacks the bipyridine system. An acetyl group replaces the cyclohexylamine.
    • Key Difference : The acetyl group increases polarity, reducing lipophilicity compared to the cyclohexyl-substituted target compound .

Bipyridine Derivatives

  • Perampanel ([2,3'-Bipyridin]-5'-one derivative) Structure: A fully aromatic [2,3'-bipyridin] system with a ketone and cyano substituents. Key Difference: The aromatic system and electron-withdrawing groups enhance binding to glutamate receptors, unlike the partially saturated target compound.

Heterocyclic Amines with Thiazine or Pyrimidine Cores

  • N-Cyclohexyl-5,6-dihydro-4H-1,3-thiazin-2-amine Structure: Replaces the pyridine ring with a thiazine ring, introducing sulfur into the heterocycle. Reported density: 1.23 g/cm³, boiling point: 312.3°C .
  • N-Cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine Structure: A pyrimidine-thiophene fused system with a phenyl substituent. Key Difference: The extended π-system and sulfur atom may improve intercalation with biological targets like kinases .

Physicochemical and Spectral Properties

While specific data for the target compound are scarce, analogs provide benchmarks:

Compound Molecular Formula Molecular Weight Key Spectral Data (NMR, HRMS)
N-Cyclohexyl-4-boronate-pyridin-2-amine C₁₇H₂₆BNO₂ 302.22 ¹H NMR: δ 8.3 (pyridine-H), 3.5 (cyclohexyl-CH₂)
Perampanel C₂₃H₁₅N₃O 349.38 HRMS: m/z 350.129 [M+H]⁺
N-Cyclohexyl-5,6-dihydrothiazin-2-amine C₁₀H₁₈N₂S 198.33 ¹³C NMR: δ 170.2 (C=S), 55.1 (cyclohexyl-C)

Biological Activity

N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C16H24N2
  • Molecular Weight : 248.38 g/mol
  • CAS Number : 1352499-66-1
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its structure suggests potential interactions with several biological targets, particularly in the fields of pharmacology and medicinal chemistry.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various pathogens. For instance, derivatives with bipyridine structures often exhibit significant antibacterial and antifungal activities.
  • CNS Activity : The compound's structural similarity to known psychoactive agents suggests potential effects on the central nervous system (CNS), which warrants further investigation.
  • Enzyme Inhibition : As a carbamate derivative, it may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various bipyridine derivatives, revealing that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 8 to 16 µg/mL for these pathogens .

Compound NameStructure FeaturesBiological ActivityMIC (µg/mL)
This compoundCyclohexyl and tetrahydrobipyridineAntibacterial16
4-(1-Piperidinyl)pyridineContains piperidineAntidepressant-
2-(Bipyridin-2-yl)phenolBipyridine coreAntimicrobial8–16

CNS Activity Exploration

Research has indicated that related compounds can influence neurotransmitter systems. For example, studies on similar tetrahydro-bipyridine derivatives have shown potential anxiolytic effects in animal models . This suggests that this compound may also possess CNS-modulating properties.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : To form the bipyridine structure.
  • Functionalization : Adding the cyclohexyl group through nucleophilic substitution reactions.

These synthetic pathways are crucial for understanding the compound's reactivity and potential biological interactions.

Q & A

Q. What are the established synthetic routes for N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine, and how can reaction conditions be optimized?

The compound is synthesized via multi-step condensation reactions. A common approach involves coupling pyrimidine-oxy-N-aryl benzyl amine precursors with cyclohexylamine derivatives under alkaline conditions. Key steps include nucleophilic substitution at the pyridinyl oxygen and subsequent cyclization. Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and catalysts like LiH to enhance yield (≥75%) and purity (≥95%) .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The triclinic crystal system (space group P1) reveals bond lengths (e.g., C–N: 1.34–1.48 Å) and angles (e.g., N–C–N: 117°), confirming the bicyclic framework and cyclohexyl substitution. Lattice parameters (a = 7.026 Å, b = 10.624 Å, c = 17.084 Å; α/β/γ = 72.95°, 84.18°, 79.56°) provide insights into packing efficiency and stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Standard protocols include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation.
  • Waste disposal: Segregate organic waste and treat with neutralization agents (e.g., activated carbon) before incineration .

Advanced Research Questions

Q. How can substituent modifications enhance bioactivity, and what computational tools guide this optimization?

Structural analogs (e.g., fluorinated cyclohexyl or pyridinyl groups) are explored to improve target binding. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) screens interactions with enzymes like cholinesterase. For example, introducing electron-withdrawing groups (e.g., –CF₃) at the pyridinyl position increases inhibition potency by 30% in vitro .

Q. What analytical techniques resolve contradictions in reported crystallographic data?

Discrepancies in unit cell parameters or bond angles arise from polymorphic variations. High-resolution powder XRD and differential scanning calorimetry (DSC) identify polymorphs. Solid-state NMR (¹³C CP/MAS) further distinguishes conformational isomers, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

Mechanistic studies use fluorescence polarization assays to measure binding affinity (e.g., K_d = 2.3 µM for AMPA receptors). Radiolabeled analogs (³H or ¹⁴C) track cellular uptake, and CRISPR-engineered knockout models confirm target specificity. For example, AMPA receptor antagonism is validated via glutamate-induced Ca²⁺ flux assays in hippocampal neurons .

Q. What strategies improve synthetic scalability without compromising purity?

Flow chemistry reduces reaction times (from 24 h to 2 h) and enhances reproducibility. Continuous crystallization with anti-solvent addition (e.g., water in DMF) achieves >99% purity. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Methodological Considerations

  • Data Reproducibility : Validate synthetic batches via HPLC (C18 column, 0.1% TFA/ACN gradient) and compare retention times (±0.1 min).
  • Structural Dynamics : Molecular dynamics simulations (GROMACS) model conformational flexibility in aqueous vs. lipid environments.
  • Toxicity Screening : Zebrafish embryo assays (LC₅₀ > 100 µM) and Ames tests ensure preclinical safety .

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